1-ethyl-3-[4-[4-[(3S)-3-methylmorpholin-4-yl]-7-(oxetan-3-yl)-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-2-yl]phenyl]urea
Overview
Description
GDC-0349 is a potent and selective ATP-competitive inhibitor of the mammalian target of rapamycin (mTOR). It has shown significant efficacy in inhibiting the growth of non-small cell lung cancer cells by blocking the activation of the Akt-mTORC1/2 pathway .
Mechanism of Action
- mTOR is a serine/threonine kinase that plays a crucial role in regulating cell growth, proliferation, and survival .
- By inhibiting mTOR, GDC-0349 affects downstream signaling pathways involved in protein synthesis, cell cycle progression, and cell survival .
- GDC-0349 impacts several pathways:
- GDC-0349’s action leads to:
Target of Action
Mode of Action
Biochemical Pathways
Result of Action
Biochemical Analysis
Biochemical Properties
GDC-0349 plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It is known to inhibit the mammalian target of rapamycin (mTOR) signaling pathway, which is associated with tumorigenesis and cancer progression .
Cellular Effects
In A549 cells and primary human non-small cell lung cancer (NSCLC) cells, GDC-0349 has been observed to inhibit cell growth, proliferation, cell cycle progression, migration, and invasion, while inducing significant apoptosis activation .
Molecular Mechanism
GDC-0349 exerts its effects at the molecular level through several mechanisms. It blocks both mTORC1 and mTORC2 activation in NSCLC cells . Furthermore, it induces sphingosine kinase 1 (SphK1) inhibition, ceramide accumulation, JNK activation, and oxidative injury .
Temporal Effects in Laboratory Settings
The effects of GDC-0349 change over time in laboratory settings. In vivo, daily oral administration of GDC-0349 potently inhibited NSCLC xenograft growth in mice .
Metabolic Pathways
GDC-0349 is involved in the phosphatidylinositol 3-kinase (PI3K)-Akt-mTOR cascade, a metabolic pathway associated with tumorigenesis and cancer progression .
Preparation Methods
Synthetic Routes and Reaction Conditions
GDC-0349 is synthesized through a series of chemical reactions involving the formation of pyridopyrimidine structures. The synthetic route typically involves the use of various reagents and catalysts to achieve the desired chemical structure .
Industrial Production Methods
The industrial production of GDC-0349 involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes multiple purification steps to remove impurities and achieve the desired quality of the final product .
Chemical Reactions Analysis
Types of Reactions
GDC-0349 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions are carefully controlled to achieve the desired chemical transformations .
Major Products Formed
The major products formed from these reactions include various derivatives of GDC-0349, which may have different biological activities and properties .
Scientific Research Applications
Chemistry: Used as a tool compound to study the mTOR pathway and its role in cellular processes.
Biology: Investigated for its effects on cell growth, proliferation, and apoptosis.
Medicine: Explored as a potential therapeutic agent for the treatment of non-small cell lung cancer and other types of cancer.
Industry: Used in the development of new drugs and therapeutic strategies
Comparison with Similar Compounds
Similar Compounds
Everolimus: Another mTOR inhibitor used in cancer therapy.
Temsirolimus: An mTOR inhibitor used for the treatment of renal cell carcinoma.
Uniqueness of GDC-0349
GDC-0349 is unique in its high selectivity and potency as an ATP-competitive inhibitor of mTOR. It has shown significant efficacy in preclinical studies and has the potential to be developed into a therapeutic agent for various types of cancer .
Properties
IUPAC Name |
1-ethyl-3-[4-[4-[(3S)-3-methylmorpholin-4-yl]-7-(oxetan-3-yl)-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-2-yl]phenyl]urea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N6O3/c1-3-25-24(31)26-18-6-4-17(5-7-18)22-27-21-12-29(19-14-33-15-19)9-8-20(21)23(28-22)30-10-11-32-13-16(30)2/h4-7,16,19H,3,8-15H2,1-2H3,(H2,25,26,31)/t16-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGJOJUGRHPQXGF-INIZCTEOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)NC1=CC=C(C=C1)C2=NC3=C(CCN(C3)C4COC4)C(=N2)N5CCOCC5C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCNC(=O)NC1=CC=C(C=C1)C2=NC3=C(CCN(C3)C4COC4)C(=N2)N5CCOC[C@@H]5C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N6O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40152996 | |
Record name | GDC-0349 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40152996 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
452.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1207360-89-1 | |
Record name | GDC-0349 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1207360891 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | GDC-0349 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13072 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | GDC-0349 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40152996 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | GDC-0349 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/579255I6O9 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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